1-[(2-Chloroquinolin-3-yl)methylideneamino]propan-2-ol
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Overview
Description
1-[(2-Chloroquinolin-3-yl)methylideneamino]propan-2-ol is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities, including antimicrobial, antimalarial, and anticancer properties . This compound is of interest in various fields of scientific research due to its potential pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Chloroquinolin-3-yl)methylideneamino]propan-2-ol typically involves the reaction of 2-chloroquinoline-3-carbaldehyde with an appropriate amine under specific conditions. One common method involves the condensation of 2-chloroquinoline-3-carbaldehyde with propan-2-olamine in the presence of a catalyst such as glacial acetic acid . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[(2-Chloroquinolin-3-yl)methylideneamino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group in the quinoline ring can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
1-[(2-Chloroquinolin-3-yl)methylideneamino]propan-2-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antimalarial activities.
Medicine: Investigated for its potential anticancer properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-[(2-Chloroquinolin-3-yl)methylideneamino]propan-2-ol involves its interaction with specific molecular targets. In antimicrobial applications, the compound may inhibit the activity of enzymes essential for microbial survival. In anticancer research, it may interfere with cellular pathways involved in cell proliferation and apoptosis . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline-3-carbaldehyde: A precursor in the synthesis of 1-[(2-Chloroquinolin-3-yl)methylideneamino]propan-2-ol.
Quinoline N-oxides: Oxidized derivatives with potential biological activities.
Substituted Quinoline Derivatives: Compounds with various substituents on the quinoline ring, exhibiting diverse biological properties.
Uniqueness
This compound is unique due to its specific structure, which combines the quinoline ring with a chloromethylideneamino group and a propan-2-ol moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
1-[(2-chloroquinolin-3-yl)methylideneamino]propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c1-9(17)7-15-8-11-6-10-4-2-3-5-12(10)16-13(11)14/h2-6,8-9,17H,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQBHWVTZIYKOH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN=CC1=CC2=CC=CC=C2N=C1Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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